molecular formula C18H29BN2O5 B15247044 tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate

tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate

Cat. No.: B15247044
M. Wt: 364.2 g/mol
InChI Key: UICVZWCFJQFOIA-UHFFFAOYSA-N
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Description

This compound is a boronate-containing carbamate derivative with a 1,2-dihydropyridinone core. Its structure features:

  • tert-Butyl carbamate group: Provides steric protection for amines during synthetic processes, enhancing stability .
  • 1,2-Dihydropyridinone ring: A six-membered lactam ring with conjugated double bonds, offering reactivity for functionalization .
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group: A boronate ester critical for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in medicinal chemistry applications .

This compound is primarily used as an intermediate in synthesizing pharmaceuticals and bioactive molecules, leveraging its boron moiety for late-stage diversification.

Properties

Molecular Formula

C18H29BN2O5

Molecular Weight

364.2 g/mol

IUPAC Name

tert-butyl N-[[1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]methyl]carbamate

InChI

InChI=1S/C18H29BN2O5/c1-16(2,3)24-15(23)20-10-12-9-14(22)21(8)11-13(12)19-25-17(4,5)18(6,7)26-19/h9,11H,10H2,1-8H3,(H,20,23)

InChI Key

UICVZWCFJQFOIA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2CNC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This step involves the cyclization of appropriate precursors to form the 1,2-dihydropyridine ring.

    Introduction of the dioxaborolane group: This is achieved through a borylation reaction, where a boron-containing reagent is introduced to the pyridine ring.

    Attachment of the carbamate group: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Cross-Coupling Reactions

The dioxaborolan group enables participation in Suzuki-Miyaura coupling , forming carbon-carbon bonds with aryl halides. For example:

  • Reaction with (R)-6-chloro-N-(1-(2,4-dichlorophenyl)ethyl)pyrazin-2-amine under palladium catalysis yields novel heterocyclic derivatives .

Mechanism :

Dioxaborolan+Aryl HalidePd(0)Coupled Product+Byproducts\text{Dioxaborolan} + \text{Aryl Halide} \xrightarrow{\text{Pd(0)}} \text{Coupled Product} + \text{Byproducts}

Carbamate Functional Group Reactivity

The tert-butyl carbamate group undergoes:

  • Hydrolysis : Acidic (e.g., 4 M HCl in dioxane) or basic conditions cleave the carbamate, releasing amines .

  • Substitution : Reaction with nucleophiles (e.g., tert-butyl isocyanide) forms secondary amines .

Hydroboration Reactions

The compound’s alkene moieties participate in hydroboration with pinacolborane, catalyzed by iridium complexes (e.g., [Ir(cod)Cl]₂ with dppf), to form boronated derivatives .

Comparison with Similar Compounds

Structurally analogous compounds exhibit varied reactivity profiles:

CompoundCASKey DifferenceSimilarity Index
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine885693-20-9Pyridine core0.91
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine286961-14-6Positional isomer0.90
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine286961-14-6Benzyl ester0.89

Scientific Research Applications

tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique reactivity and stability.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences and similarities with structurally related compounds:

Compound Name Key Structural Features Reactivity Applications References
Target Compound Dihydropyridinone, boronate ester, tert-butyl carbamate Suzuki coupling, nucleophilic substitution Medicinal chemistry (biaryl synthesis)
tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate () Pyrimidine ring, cyclohexyl group, iodine substituent Halogenation, nucleophilic aromatic substitution Intermediate in kinase inhibitor synthesis
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate () Biphenyl group, hydroxypropan chain Cross-coupling, hydroxyl group activation Research chemical for receptor-binding studies
tert-Butyl (4-(2-(((S)-1-((2S,4R)-4-hydroxy-2-...carbamoyl)pyrrolidin-1-yl)...carbamate () Complex peptidomimetic structure, thiazole group Amide coupling, TFA deprotection Protein degrader synthesis (e.g., WDR5 inhibitors)

Spectroscopic and Physical Properties

  • NMR Signatures: The tert-butyl group consistently appears as a singlet near δ 1.36 in $^1$H NMR .
  • Solubility: The dihydropyridinone ring and boronate ester may enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to purely aromatic analogs like ’s biphenyl derivative .

Key Research Findings

  • Suzuki-Miyaura Utility : The boronate group in the target compound aligns with methodologies described by Miyaura and Suzuki, enabling efficient biaryl synthesis for drug discovery .
  • Divergent Applications : While ’s carbamate is used in protein degradation, the target compound’s design prioritizes modularity for library synthesis .

Biological Activity

Tert-butyl ((1-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-4-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure that includes a dihydropyridine moiety and a dioxaborolane group. The molecular formula is C16H30BNO4C_{16}H_{30}BNO_4, and its IUPAC name reflects its intricate configuration. The presence of the dioxaborolane unit is particularly noteworthy as it may contribute to the compound's reactivity and biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC₁₆H₃₀BNO₄
CAS Number885693-20-9
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits various biological activities that may be attributed to its structural features:

  • Enzyme Inhibition : The dihydropyridine structure is known for its ability to interact with various enzymes. Studies have shown that derivatives of dihydropyridine can act as inhibitors for enzymes such as phosphodiesterases and cyclooxygenases.
  • Receptor Modulation : The compound may interact with specific receptors in the body, potentially influencing pathways related to inflammation and pain management.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures possess antioxidant capabilities, which can mitigate oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Neuroprotective Effects

Research has indicated that compounds with similar dihydropyridine structures provide neuroprotective effects in models of neurodegeneration. These effects are hypothesized to arise from their ability to modulate calcium channels.

Toxicity and Safety Profile

Preliminary toxicity assessments reveal that while the compound shows promise in therapeutic applications, it also poses certain risks:

  • Skin Irritation : The compound has been classified as causing skin irritation upon contact.
  • Eye Irritation : It is noted to cause serious eye irritation based on safety data sheets.

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of phosphodiesterases
Anticancer ActivityInduces apoptosis in cancer cell lines
NeuroprotectiveProtects against neurodegeneration
AntioxidantReduces oxidative stress

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